N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide
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Overview
Description
N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide is a useful research compound. Its molecular formula is C23H20BrN3O2S2 and its molecular weight is 514.46. The purity is usually 95%.
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Scientific Research Applications
Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase
N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide, as a member of the thieno[2,3-d]pyrimidine class, has shown potent activity as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical in DNA synthesis and repair, making this compound a potential candidate for antitumor therapy (Gangjee et al., 2008).
Antitumor Activity
Further studies have demonstrated that certain analogs in this class exhibit significant antitumor activities. The modification of the thieno[2,3-d]pyrimidine scaffold, particularly at the 6-ethyl position, enhances both the potency and the spectrum of tumor inhibition in vitro compared to other analogs (Gangjee et al., 2009).
Potential Inhibitors of Pathogen-Associated Enzymes
Some analogs of this compound are being explored as inhibitors of enzymes associated with pathogens such as Toxoplasma gondii and Mycobacterium avium. These pathogens can cause opportunistic infections, particularly in individuals with compromised immune systems, suggesting the therapeutic potential of these compounds in infectious diseases (Gangjee et al., 2007).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can undergo various chemical reactions such as suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds via a palladium-catalyzed process .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involving free radicals and reactive oxygen species .
Pharmacokinetics
The presence of a bromine atom in similar compounds has been suggested to generally favor antitubercular activity .
Result of Action
Similar compounds have shown significant inhibitory activity in certain conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of a bromine atom in similar compounds has been suggested to generally favor antitubercular activity . .
Properties
IUPAC Name |
N-benzyl-2-[3-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrN3O2S2/c1-2-26(14-16-6-4-3-5-7-16)20(28)15-31-23-25-19-12-13-30-21(19)22(29)27(23)18-10-8-17(24)9-11-18/h3-13H,2,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPMQNCNVZDEMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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